molecular formula C9H10N2O2 B11598507 (2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide

(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide

Cat. No.: B11598507
M. Wt: 178.19 g/mol
InChI Key: GGCIDHNMFIKXIV-FLIBITNWSA-N
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Description

(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide is an organic compound with a unique structure that includes a hydroxyimino group, a phenyl ring, and an ethanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide typically involves the reaction of N-methyl-2-phenylethanamide with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxyimino compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(hydroxyimino)-N-ethyl-2-phenylethanamide
  • (2Z)-2-(hydroxyimino)-N-methyl-2-(4-methylphenyl)ethanamide
  • (2Z)-2-(hydroxyimino)-N-methyl-2-(3-chlorophenyl)ethanamide

Uniqueness

(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group, in particular, allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-methyl-2-phenylacetamide

InChI

InChI=1S/C9H10N2O2/c1-10-9(12)8(11-13)7-5-3-2-4-6-7/h2-6,13H,1H3,(H,10,12)/b11-8-

InChI Key

GGCIDHNMFIKXIV-FLIBITNWSA-N

Isomeric SMILES

CNC(=O)/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CNC(=O)C(=NO)C1=CC=CC=C1

Origin of Product

United States

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